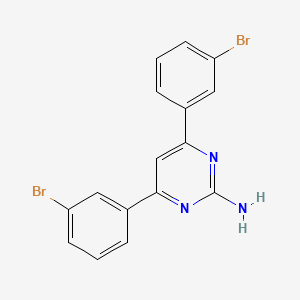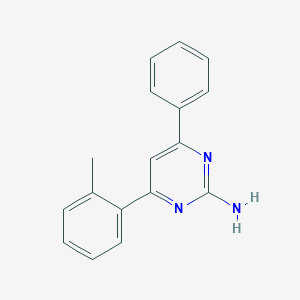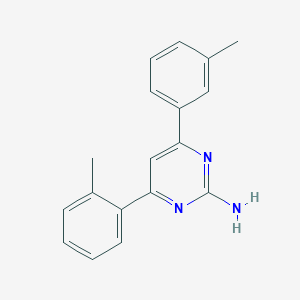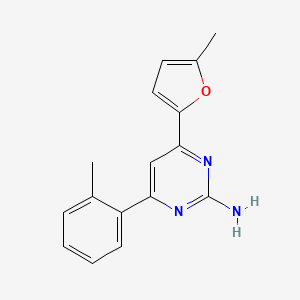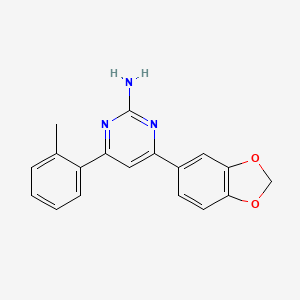
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine (4-BMPP) is an organic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in drug discovery. 4-BMPP is a member of the benzodioxole family of compounds, which are known for their diverse biological activities. 4-BMPP has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In addition, 4-BMPP has been used in a variety of laboratory experiments and has been found to be a useful reagent for organic synthesis.
科学的研究の応用
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In particular, this compound has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors. This compound has also been studied for its anti-inflammatory and anti-cancer effects. In addition, this compound has been used as a research tool in drug discovery and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not completely understood. However, it is believed that this compound binds to serotonin, dopamine, and norepinephrine receptors and modulates their activity. In addition, this compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic effects. In animal studies, this compound has been found to have anti-inflammatory and anti-cancer effects. In addition, this compound has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors and to modulate their activity. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments is its low cost and availability. This compound is relatively easy to synthesize and can be purchased from chemical suppliers. In addition, this compound is a relatively stable compound with a long shelf life.
However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound and its effects and mechanisms of action are still being studied. In addition, this compound is a relatively small molecule and may not be able to penetrate cell membranes, which may limit its therapeutic potential.
将来の方向性
Given the potential therapeutic effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine, future research should focus on further understanding its mechanism of action. In particular, further research should focus on understanding how this compound binds to neurotransmitter receptors and modulates their activity. In addition, further research should focus on understanding the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research should focus on developing methods to increase the bioavailability of this compound, such as by conjugating it to larger molecules or using nanotechnology.
合成法
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 4-bromo-2-methylphenylpyrimidine with benzodioxole in the presence of a base. This reaction yields this compound as the main product, with other minor products such as 4-methylpyrimidine and 4-bromo-2-methylphenylbenzodioxole. Other methods of synthesis include the reaction of 4-chloro-2-methylphenylpyrimidine with benzodioxole, the reaction of 4-hydroxy-2-methylphenylpyrimidine with benzodioxole, and the reaction of 4-methyl-2-methylphenylpyrimidine with benzodioxole.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-4-2-3-5-13(11)15-9-14(20-18(19)21-15)12-6-7-16-17(8-12)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEIZLSOUGVGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





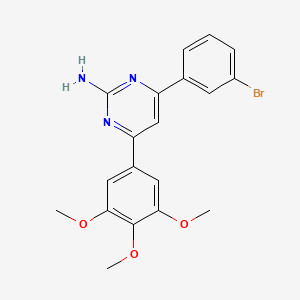
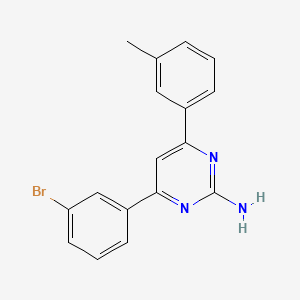
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)


